N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C22H25NO3S and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Virtual Screening and Biochemical Studies
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-phenylbutanamide, identified in a study as IPR-69, was found through virtual screening targeting the urokinase receptor (uPAR). This compound demonstrated potential in inhibiting breast cancer metastasis. It displayed properties such as blocking angiogenesis and inducing apoptosis in cell models. Additionally, it showed promising pharmacokinetic properties in animal studies, suggesting its potential as a starting point for developing new compounds against breast cancer metastasis (Wang et al., 2011).
Corrosion Inhibition
Another study focused on a methyl substituted phenyl containing dithiocarbamate compound, which showed high inhibition efficiency against steel corrosion. The compound, namely ammonium (2,4-dimethylphenyl)-dithiocarbamate, demonstrated the ability to adsorb on steel surfaces, providing protection against corrosion in acidic environments. This highlights the compound's potential as a corrosion inhibitor in industrial applications (Kıcır et al., 2016).
Photophysical Studies
In the field of photophysics, a study on phlorin macrocycles, which included derivatives with dimethylphenyl groups, revealed unique multielectron redox and photochemical properties. These compounds were shown to have the potential for developing new materials with specialized electronic and photophysical applications, such as in sensors or light-emitting devices (Pistner et al., 2013).
Electroluminescence and Polymerization
Studies on novel molecular materials for electroluminescence incorporated dimethylphenyl derivatives. These compounds exhibited desirable properties like bipolar character, intense fluorescence, and ability to form stable amorphous glasses, making them suitable for use in organic electroluminescent devices (Doi et al., 2003). Another study developed new olefin polymerization catalysts based on nickel(II) and palladium(II) diimine complexes with dimethylphenyl aniline moieties, demonstrating potential in enhancing polymerization processes (Schmid et al., 2001).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-17-13-18(2)15-21(14-17)23(20-11-12-27(25,26)16-20)22(24)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,11-15,20H,6,9-10,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJTYFRQERDPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)CCCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.